molecular formula C8H4BClFO B15160523 [(3-Chloro-5-fluorophenyl)ethynyl](hydroxy)boranyl CAS No. 718642-00-3

[(3-Chloro-5-fluorophenyl)ethynyl](hydroxy)boranyl

Katalognummer: B15160523
CAS-Nummer: 718642-00-3
Molekulargewicht: 181.38 g/mol
InChI-Schlüssel: FTPHPJNVWYJKTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-5-fluorophenyl)ethynylboranyl is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 3-chloro-5-fluorophenyl moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)ethynylboranyl typically involves the reaction of 3-chloro-5-fluorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chloro-5-fluorophenylacetylene using a borane complex, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-5-fluorophenyl)ethynylboranyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-5-fluorophenyl)ethynylboranyl undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form boron-containing alcohols or alkanes.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, boron-containing alcohols, and substituted ethynyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-5-fluorophenyl)ethynylboranyl has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of (3-Chloro-5-fluorophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, the boron atom undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

(3-Chloro-5-fluorophenyl)ethynylboranyl can be compared with other similar organoboron compounds, such as:

    Phenylboronic acid: Lacks the ethynyl and halogen substituents, making it less reactive in certain cross-coupling reactions.

    (3-Chloro-5-fluorophenyl)boronic acid: Similar structure but lacks the ethynyl group, which affects its reactivity and applications.

    (3-Chloro-5-fluorophenyl)ethynylboronic acid: Similar structure but with a boronic acid group instead of a hydroxy group, leading to different reactivity and applications.

The unique combination of the ethynyl group and the 3-chloro-5-fluorophenyl moiety in (3-Chloro-5-fluorophenyl)ethynylboranyl enhances its reactivity and makes it a valuable reagent in various chemical transformations.

Eigenschaften

CAS-Nummer

718642-00-3

Molekularformel

C8H4BClFO

Molekulargewicht

181.38 g/mol

InChI

InChI=1S/C8H4BClFO/c10-7-3-6(1-2-9-12)4-8(11)5-7/h3-5,12H

InChI-Schlüssel

FTPHPJNVWYJKTP-UHFFFAOYSA-N

Kanonische SMILES

[B](C#CC1=CC(=CC(=C1)Cl)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.